molecular formula C25H26N6O4 B2467941 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1115914-61-8

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No. B2467941
M. Wt: 474.521
InChI Key: QKVGWRQXSBUZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on related 1,2,4-triazole derivatives, including efforts to synthesize novel compounds for antimicrobial applications, highlights the chemical's role in developing potential therapeutic agents. These compounds have been synthesized and evaluated for their effectiveness against various microorganisms, demonstrating moderate to good antimicrobial activities (Bektaş et al., 2007).

Pharmacological Activities

Investigations into fused triazole derivatives of similar compounds have revealed their potential as dipeptidyl peptidase-Ⅳ inhibitors, which can be utilized in the treatment or prevention of type 2 diabetes. These studies involve complex synthesis processes to create new derivatives, indicating the chemical's importance in pharmacological research (Ling Yu-tao, 2009).

Development of Imaging Agents

The compound's derivatives have been explored for their suitability as PET tracer agents for mapping cerebral adenosine A2A receptors. This research is significant for neuroimaging and the study of neurological diseases, showcasing the compound's utility in developing diagnostic tools (Xiaoyun Zhou et al., 2014).

Chemical Synthesis Techniques

The broader chemical family to which this compound belongs has been the subject of research focusing on synthetic strategies and methodologies. Studies have detailed the synthesis of various piperazine and triazole derivatives, providing insights into the chemical's versatility and its applications in creating orthogonally protected piperazines for further chemical modifications (R. Clark & D. Elbaum, 2007).

Antifungal and Antibacterial Research

Some derivatives have been synthesized and shown potent antifungal and antibacterial activities, emphasizing the compound's relevance in addressing antimicrobial resistance and developing new therapeutic agents (S. Y. Hassan, 2013).

properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-18-3-7-21(8-4-18)35-24-23-27-31(25(33)30(23)12-11-26-24)17-22(32)29-15-13-28(14-16-29)19-5-9-20(34-2)10-6-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVGWRQXSBUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.